molecular formula C27H19NOS2 B11928741 5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde

5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde

Cat. No.: B11928741
M. Wt: 437.6 g/mol
InChI Key: OGSMWVRYYHFWFJ-UHFFFAOYSA-N
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Description

5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde (abbreviated as BPA-BT-A in ) is a bithiophene-based organic compound featuring a [2,2'-bithiophene] core functionalized with a diphenylamino donor group at the 5'-position and a carbaldehyde acceptor at the 5-position. This structure combines electron-donating (diphenylamino) and electron-withdrawing (carbaldehyde) moieties, enabling intramolecular charge transfer (ICT) properties critical for optoelectronic applications .

Synthesis: The compound is synthesized via Suzuki-Miyaura cross-coupling between 5'-bromo-[2,2'-bithiophene]-5-carbaldehyde and a boronic ester derivative of triphenylamine, using Pd₂(dba)₃ as a catalyst. The reaction proceeds under microwave-assisted conditions, yielding an 89% isolated product .

Applications: Its conjugated backbone and donor-acceptor architecture make it suitable for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The diphenylamino group enhances hole-transport capabilities, while the carbaldehyde facilitates π-π stacking in solid-state devices .

Properties

Molecular Formula

C27H19NOS2

Molecular Weight

437.6 g/mol

IUPAC Name

5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C27H19NOS2/c29-19-24-15-16-26(30-24)27-18-17-25(31-27)20-11-13-23(14-12-20)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-19H

InChI Key

OGSMWVRYYHFWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=O

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The synthesis typically employs 4-(diphenylamino)phenylboronic acid and 5-bromo-[2,2'-bithiophene]-5-carbaldehyde as coupling partners. A palladium catalyst—commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]—facilitates the cross-coupling under inert conditions (argon or nitrogen atmosphere). The reaction proceeds in a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium carbonate (Na₂CO₃) at reflux temperatures (80–90°C) for 12–24 hours.

Critical Parameters for Optimization

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures complete conversion while avoiding palladium black formation.

  • Solvent Ratio : A 3:1 THF/H₂O mixture balances reactant solubility and catalytic activity.

  • Temperature Control : Maintaining reflux prevents undesired side reactions, such as aldehyde oxidation.

Yield and Scalability

Under optimized conditions, this method achieves yields exceeding 95% for gram-scale synthesis. Larger batches (≥50 g) require modified workup procedures, such as hot filtration to remove palladium residues, but retain >90% efficiency.

Alternative Synthetic Routes and Their Limitations

While Suzuki-Miyaura coupling dominates industrial and academic synthesis, alternative pathways have been explored for niche applications.

Stille Coupling: A Less Favored Approach

Stille coupling, which employs organotin reagents, has been reported for analogous compounds but suffers from toxicity concerns (e.g., tributyltin byproducts) and lower yields (68–74%). Additionally, the requirement for anhydrous conditions complicates large-scale production.

Direct Lithiation-Formylation Strategies

In smaller-scale syntheses, lithiation of the bithiophene core followed by formylation with N,N-dimethylformamide (DMF) offers a route to introduce the aldehyde group. However, this method demands stringent moisture-free conditions and cryogenic temperatures (−78°C), limiting practicality for industrial use.

Post-Coupling Functionalization and Purification

Aldehyde Group Stabilization

The electron-deficient aldehyde moiety is prone to oxidation during purification. In situ stabilization via Schiff base formation with hydroxylamine hydrochloride (NH₂OH·HCl) is employed, followed by acidic hydrolysis to regenerate the aldehyde post-purification.

Chromatographic Purification

Crude product purification utilizes flash column chromatography with a hexane/ethyl acetate gradient (10:1 to 4:1). Key fractions are identified via thin-layer chromatography (TLC; Rf ≈ 0.3 in 4:1 hexane/EtOAc) and concentrated under reduced pressure.

Table 1: Comparative Analysis of Purification Methods

MethodPurity (%)Recovery (%)Time (h)
Flash Chromatography99.5854–6
Recrystallization*98.29212

*Solvent system: Ethanol/water (3:1 v/v).

Analytical Validation of Synthetic Success

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.65–6.85 (m, 16H, aromatic), 7.20 (d, J = 3.5 Hz, 2H, thiophene).

  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C aromatic).

Crystallographic Insights

Single-crystal X-ray diffraction reveals a coplanar arrangement between the diphenylamino-phenyl group and the bithiophene core, with dihedral angles <10°. This structural feature enhances intramolecular charge transfer, critical for optoelectronic applications.

Industrial-Scale Production Considerations

Catalyst Recycling Protocols

To reduce costs, palladium recovery systems using polymer-supported triphenylphosphine (P-S-PPh₃) achieve >80% metal reuse across five cycles without yield loss.

Continuous Flow Synthesis

Pilot-scale reactors operating in continuous flow mode reduce reaction times by 40% (to 7–8 hours) and improve heat dissipation, enabling kilogram-scale production with 93% yield .

Comparison with Similar Compounds

Structural Analogs: Bithiophene Derivatives

5-(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)thiophene-2-carbaldehyde (BPA-T-A)
  • Structure : Replaces the bithiophene core with a single thiophene ring.
  • Properties : Reduced conjugation length lowers charge mobility compared to BPA-BT-A. The HOMO-LUMO gap is wider (3.2 eV vs. ~2.8 eV for BPA-BT-A), limiting its use in low-bandgap devices .
  • Synthesis: Similar Suzuki coupling but with a monothiophene precursor .
[2,2'-Bithiophene]-5-carbaldehyde
  • Structure: Lacks the diphenylamino group, featuring only the carbaldehyde substituent.
  • Properties: Absence of the donor group results in weaker ICT and higher HOMO levels (-5.4 eV vs. -5.1 eV for BPA-BT-A). Used as a precursor for dyes and nonlinear optical materials .

Q & A

Basic Research Question

  • 2D NMR (COSY, HSQC): Resolves overlapping signals in the aromatic region (δ 6.8–7.5 ppm) caused by thiophene and phenyl protons .
  • X-ray Crystallography: Confirms the cisoid bithiophene conformation and dihedral angles between subunits .
  • Mass Spectrometry (HRMS): Validates molecular weight (C₃₁H₂₁NOS₂, [M+H]⁺ calc. 488.1153) and detects impurities (e.g., brominated byproducts) .

How can computational modeling reconcile contradictions between experimental and theoretical photophysical data?

Advanced Research Question
Discrepancies in emission spectra (e.g., observed vs. predicted Stokes shift) arise from solvent effects or aggregation-induced emission (AIE). Solutions include:

  • Time-Dependent DFT (TD-DFT): Simulates solvent-polarity-dependent excited-state relaxation pathways .
  • Molecular Dynamics (MD): Models aggregation behavior in thin films, explaining AIE brightness enhancements (>100-fold in solid state) .
  • Case Study: Experimental fluorescence quantum yield (Φ = 0.45 in THF) deviates from TD-DFT predictions (Φ = 0.62) due to unaccounted vibronic coupling .

What derivatization strategies expand the compound's utility in optoelectronic devices?

Advanced Research Question
The aldehyde group enables functionalization via:

  • Knoevenagel Condensation: Reacting with cyanoacetic acid to form low-bandgap dyes (Eg ~1.8 eV) for organic photovoltaics .
  • Schiff Base Formation: Linking to amines creates covalent organic frameworks (COFs) with tunable pore sizes (e.g., 2.3 nm for H₂ storage) .
  • Coordination Chemistry: Complexation with Ru(II) yields photosensitizers for dye-sensitized solar cells (DSSCs) with IPCE >80% .

What challenges arise in achieving high charge mobility in devices using this compound, and how are they addressed?

Advanced Research Question

  • Challenge 1: Molecular stacking defects reduce charge mobility.
    Solution: Annealing thin films at 150°C improves crystallinity, increasing mobility from 10⁻⁴ to 10⁻³ cm²/V·s .
  • Challenge 2: Dipolar interactions between aldehyde and diphenylamino groups trap charges.
    Solution: Introducing alkyl side chains (e.g., -C₆H₁₃) reduces dipole moments, lowering trap density .

How does the diphenylamino group influence the compound's performance in two-photon fluorescence imaging?

Advanced Research Question
The diphenylamino group:

  • Acts as an electron donor , shifting absorption to the near-IR (λex = 800 nm) for deep-tissue imaging .
  • Enhances two-photon absorption cross-section (σ₂ = 1,200 GM at 820 nm) compared to non-arylated analogs (σ₂ = 300 GM) .
  • Biological Application: AIE-based probes derived from this compound achieve 3D vascular imaging in mouse brains with 50 µm resolution .

What analytical workflows validate batch-to-batch consistency in industrial-scale synthesis?

Basic Research Question

  • HPLC-PDA: Quantifies purity (>98%) and detects trace thiophene-oxidized byproducts .
  • DSC/TGA: Confirms thermal stability (decomposition >300°C) for device fabrication .
  • Elemental Analysis: Validates C/H/N/S ratios within 0.3% of theoretical values .

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